An In-Depth Technical Guide to (R)-4-Benzyloxazolidine-2,5-dione: Properties, Reactivity, and Applications
An In-Depth Technical Guide to (R)-4-Benzyloxazolidine-2,5-dione: Properties, Reactivity, and Applications
Executive Summary: This guide provides a comprehensive technical overview of (R)-4-Benzyloxazolidine-2,5-dione, more systematically known as D-Phenylalanine N-Carboxyanhydride (D-Phe-NCA). As a cyclic anhydride of a non-proteinogenic D-amino acid, this compound is a critical chiral building block in advanced chemical synthesis. Its high reactivity, driven by the strained five-membered ring and two electrophilic carbonyl centers, makes it exceptionally useful for two primary applications: the controlled ring-opening polymerization (ROP) to produce polypeptides and the efficient, atom-economical synthesis of peptides containing D-amino acids. This document delves into its synthesis, stereochemical considerations, core reactivity, detailed experimental protocols, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent.
Molecular Overview and Physicochemical Properties
(R)-4-Benzyloxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of D-phenylalanine. The NCA moiety serves as an activated form of the amino acid, primed for nucleophilic attack without the need for external coupling reagents. This inherent reactivity is the cornerstone of its utility. The presence of the benzyl side chain imparts hydrophobicity, influencing the solubility of both the monomer and the resulting polymers and peptides.
Molecular Structure
The structure features a chiral center at the C4 position, retaining the (R)-configuration from its parent amino acid, D-phenylalanine.
Caption: Molecular structure of (R)-4-Benzyloxazolidine-2,5-dione.
Physicochemical Data Summary
The following table summarizes key quantitative data for (R)-4-Benzyloxazolidine-2,5-dione, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 37498-95-6 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | ~90 °C | [1] |
| Solubility | Soluble in organic solvents (THF, DMF, DCM); Slightly soluble in water (hydrolyzes) | [4] |
| Predicted Density | ~1.299 g/cm³ | [1] |
| Synonyms | D-Phe-NCA, (4R)-4-benzyl-1,3-oxazolidine-2,5-dione | [1][2] |
Synthesis and Stereochemical Integrity
The synthesis of NCAs is most commonly achieved via the Leuchs synthesis, which involves the treatment of the parent amino acid with phosgene or a phosgene equivalent like triphosgene. The causality behind this choice is the high electrophilicity of phosgene, which readily reacts with both the amino and carboxyl groups to facilitate cyclization.
Causality of Experimental Choices:
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Anhydrous Conditions: The protocol demands strictly anhydrous solvents (e.g., distilled THF). This is critical because NCAs are highly moisture-sensitive. Any water present will hydrolyze the anhydride ring, leading back to the starting amino acid and terminating the reaction.
-
Inert Atmosphere: The reaction is run under nitrogen or argon to prevent side reactions with atmospheric moisture and carbon dioxide.
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Temperature Control: The initial reaction is often performed at elevated temperatures to drive the formation of the intermediate carbamoyl chloride, followed by cyclization. However, purification and storage require low temperatures to maintain stability.
Workflow: Synthesis of D-Phe-NCA from D-Phenylalanine
Caption: Mechanism of amine-initiated ring-opening polymerization.
Causality and Control:
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Initiator Choice: The choice of initiator dictates the nature of the resulting polymer. A primary amine (R-NH₂) initiator attacks the C5 carbonyl, leading to a polymer with a defined N-terminus and a propagating amine C-terminus. This is often called the "normal amine mechanism" and allows for the synthesis of well-defined block copolymers if a macroinitiator is used. [5][6]* Living Characteristics: Under high purity conditions (monomer, solvent, and initiator), the polymerization can exhibit "living" characteristics. This means there are minimal termination or chain-transfer reactions, allowing the polymer chains to grow uniformly. The degree of polymerization can be directly controlled by the monomer-to-initiator ratio [M]/[I].
Experimental Protocol: Synthesis of Poly(D-phenylalanine)
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Preparation: In a glovebox, dissolve D-Phe-NCA (e.g., 200 mg) in anhydrous N,N-dimethylformamide (DMF) to a known concentration (e.g., 0.1 M).
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Initiation: Prepare a stock solution of the initiator, such as benzylamine, in anhydrous DMF. Calculate the volume needed to achieve the target monomer-to-initiator ratio (e.g., 100:1 for a target DP of 100).
-
Polymerization: Rapidly inject the initiator solution into the stirring monomer solution at room temperature.
-
Monitoring (Self-Validation): Track the reaction's progress by taking aliquots and analyzing them via FT-IR. The disappearance of the characteristic anhydride C=O stretches (~1850 and 1780 cm⁻¹) confirms the consumption of the monomer.
-
Termination & Isolation: Once the reaction is complete (typically several hours to days), precipitate the polymer by adding the solution dropwise into a non-solvent like methanol or water.
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Purification: Collect the solid polymer by filtration, wash it with the non-solvent to remove any unreacted monomer or initiator, and dry it under vacuum.
Application in Stepwise Peptide Synthesis
D-Phe-NCA can also be used for the controlled, stepwise addition of a single D-phenylalanine residue. This method is highly atom-economical as the only byproduct is gaseous CO₂, which simplifies purification significantly compared to methods that use carbodiimide reagents, which generate urea byproducts.
Key Challenge - Over-reaction: The primary challenge is preventing the newly formed N-terminus of the dipeptide from acting as an initiator itself, leading to unwanted polymerization. Control Strategy:
-
pH Control: The reaction is often performed at a controlled, slightly acidic or neutral pH (e.g., using a pH-stat or specific buffer systems). At low pH, the terminal amine of the growing peptide is protonated and thus non-nucleophilic, preventing it from attacking another NCA molecule.
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Stoichiometry: Using a slight excess of the N-terminal-protected amino acid or peptide component relative to the NCA can help ensure the NCA is fully consumed before significant polymerization occurs.
Racemization Risk: Like other activated amino acid derivatives, NCAs can be susceptible to racemization at the alpha-carbon, especially under basic conditions. [7][8]Careful control of pH and reaction time is essential to maintain the high enantiomeric purity required for pharmaceutical applications.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Benzyloxazolidine-2,5-dione.
| Analysis Method | Expected Signature / Purpose |
| ¹H NMR (CDCl₃) | ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~6.5 ppm (br s, 1H): N-H proton. ~4.5 ppm (dd, 1H): Alpha-proton (CH ). ~3.1 ppm (m, 2H): Methylene protons of the benzyl group (CH₂ -Ph). |
| ¹³C NMR (CDCl₃) | ~170 ppm & ~152 ppm: Two distinct carbonyl carbons (C=O). ~135-127 ppm: Aromatic carbons. ~60 ppm: Alpha-carbon. ~38 ppm: Benzyl methylene carbon. |
| FT-IR (KBr or film) | ~3250 cm⁻¹: N-H stretch. ~1850 cm⁻¹ & ~1780 cm⁻¹: Symmetric and asymmetric C=O stretching of the cyclic anhydride. This is the most diagnostic feature. |
| Chiral HPLC | Purpose: To determine enantiomeric purity (% ee). A validated chiral column (e.g., polysaccharide-based) is used to separate the (R)- and (S)-enantiomers, allowing for precise quantification of stereochemical integrity. |
| Mass Spectrometry | Purpose: Confirms molecular weight. Expected m/z for [M+H]⁺: 192.06. |
Handling, Storage, and Safety
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Moisture Sensitivity: (R)-4-Benzyloxazolidine-2,5-dione is highly susceptible to hydrolysis. It must be handled in a dry environment, preferably within a glovebox or under a stream of inert gas.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).
-
Safety: As a reactive anhydride, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. Consult the Safety Data Sheet (SDS) for specific handling protocols. [2]
Conclusion and Future Outlook
(R)-4-Benzyloxazolidine-2,5-dione is a powerful and versatile building block for materials science and medicinal chemistry. Its ability to undergo controlled ring-opening polymerization provides a direct route to synthetic polypeptides with defined structures, which are valuable as drug delivery vehicles, hydrogels, and other biocompatible materials. In peptide synthesis, its use as an activated D-amino acid offers an efficient, purification-friendly alternative to conventional methods, enabling the creation of peptides with enhanced stability against proteolysis. Future research will likely focus on optimizing polymerization catalysts to achieve even greater control over polymer architecture and exploring its incorporation into complex, biologically active peptides and peptidomimetics where the inclusion of D-amino acids is critical for therapeutic function.
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PubChem. (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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Péter, A., et al. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Chromatography A. [Link]
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Thieme. 4 Synthesis of Peptides. Georg Thieme Verlag KG. [Link]
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Göppert, N. E., et al. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. [Link]
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PubMed. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. National Center for Biotechnology Information. [Link]
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AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
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Kotha, S., et al. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Bioorganic & Medicinal Chemistry. [Link]
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Borova, V., et al. Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. [Link]
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